Ethyl 2,6-dimethylphenoxyacetate Ethyl 2,6-dimethylphenoxyacetate
Brand Name: Vulcanchem
CAS No.: 6279-47-6
VCID: VC20752589
InChI: InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3
SMILES: CCOC(=O)COC1=C(C=CC=C1C)C
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

Ethyl 2,6-dimethylphenoxyacetate

CAS No.: 6279-47-6

Cat. No.: VC20752589

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,6-dimethylphenoxyacetate - 6279-47-6

CAS No. 6279-47-6
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name ethyl 2-(2,6-dimethylphenoxy)acetate
Standard InChI InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3
Standard InChI Key QXQQEZSRMZQLEO-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=CC=C1C)C
Canonical SMILES CCOC(=O)COC1=C(C=CC=C1C)C

Ethyl 2,6-dimethylphenoxyacetate is an organic compound classified as an ester. Its molecular formula is C12H16O3C_{12}H_{16}O_{3}
and it has a molecular weight of approximately 208.25 g/mol. The compound is recognized for its structural features, which include a 2,6-dimethylphenoxy group attached to an ethyl acetate moiety. This compound is noted for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis of Ethyl 2,6-Dimethylphenoxyacetate

Ethyl 2,6-dimethylphenoxyacetate can be synthesized through a multi-step process involving the reaction of phenolic compounds with acetic acid derivatives. The general synthetic pathway typically includes:

  • Preparation of the Phenolic Precursor: The appropriate dimethyl-substituted phenol is reacted with a suitable acylating agent.

  • Esterification: The phenolic compound undergoes esterification with ethyl acetate under acidic conditions to yield Ethyl 2,6-dimethylphenoxyacetate.

  • Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Characterization Techniques

The characterization of Ethyl 2,6-dimethylphenoxyacetate is commonly performed using several analytical techniques:

  • Infrared Spectroscopy (IR): Used to identify functional groups by observing characteristic absorption bands.

  • Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure through chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Confirms the molecular weight and structure by analyzing the fragmentation pattern.

Biological Activity and Applications

Research indicates that compounds similar to Ethyl 2,6-dimethylphenoxyacetate may exhibit biological activities such as herbicidal or pesticidal properties. These activities often stem from their ability to interact with specific enzymes or disrupt metabolic pathways in target organisms.

Potential applications include:

  • Pharmaceuticals: As a potential precursor for drug development due to its structural characteristics.

  • Agrochemicals: For use in herbicides or pesticides targeting specific plant or pest species.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator